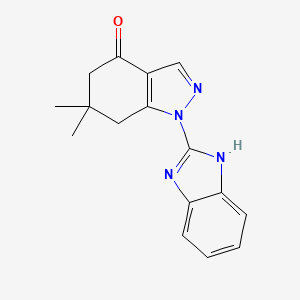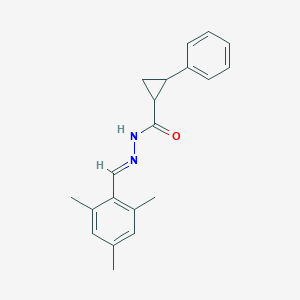![molecular formula C19H16N2S B5755259 5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5755259.png)
5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole, also known as MN58b, is a benzimidazole derivative that has been extensively studied for its potential use in cancer treatment. MN58b has been shown to have potent anti-tumor effects in a variety of cancer cell lines and animal models.
Mecanismo De Acción
The mechanism of action of 5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK. It also inhibits the expression of several genes that are involved in cancer cell growth and survival, including survivin and cyclin D1.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and decrease tumor growth. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole has several advantages for lab experiments. It is a potent inhibitor of cancer cell growth and survival, making it a useful tool for studying the mechanisms of cancer cell growth and survival. This compound is also relatively easy to synthesize, making it readily available for use in lab experiments.
However, there are also limitations to the use of this compound in lab experiments. This compound has been shown to have off-target effects, which can complicate the interpretation of experimental results. This compound is also relatively toxic, which can limit its use in certain experimental systems.
Direcciones Futuras
There are several potential future directions for research on 5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole. One area of research could focus on the development of analogs of this compound that have improved potency and selectivity. Another area of research could focus on the use of this compound in combination with other anti-cancer drugs to enhance its anti-tumor effects. Finally, research could focus on the use of this compound in animal models of cancer to further evaluate its potential as a cancer treatment.
Métodos De Síntesis
The synthesis of 5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole involves a series of steps that begin with the condensation of 2-naphthalenemethylamine with thiourea to form 2-[(2-naphthylmethyl)thio]imidazole. This intermediate is then treated with methyl iodide to form this compound. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-tumor effects in a variety of cancer cell lines and animal models. This compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease tumor growth in various cancer models.
Propiedades
IUPAC Name |
6-methyl-2-(naphthalen-2-ylmethylsulfanyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2S/c1-13-6-9-17-18(10-13)21-19(20-17)22-12-14-7-8-15-4-2-3-5-16(15)11-14/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEDSNOYVGUNKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-{[2-(ethylamino)pyrimidin-5-yl]methyl}piperazin-1-yl)acetic acid](/img/structure/B5755191.png)


![N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5755208.png)

![N'-[(4-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5755223.png)
![3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5755231.png)
![N-[3-(acetylamino)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5755240.png)
![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5755246.png)


![ethyl 2-[1-(3-nitrophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B5755261.png)
